molecular formula C18H18BrN7S B10934468 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10934468
M. Wt: 444.4 g/mol
InChI Key: OCEVAZNXYRJCLW-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole and thiadiazole rings followed by their coupling through various organic reactions. Common reagents used in these steps include hydrazines, aldehydes, and brominated compounds under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and purity while reducing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane, ethanol, and acetonitrile are frequently used to facilitate these reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrazole and thiadiazole rings are known to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its unique combination of pyrazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C18H18BrN7S

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-bromopyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18BrN7S/c1-2-15(26-12-14(19)10-20-26)17-22-23-18(27-17)21-16-8-9-25(24-16)11-13-6-4-3-5-7-13/h3-10,12,15H,2,11H2,1H3,(H,21,23,24)

InChI Key

OCEVAZNXYRJCLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br

Origin of Product

United States

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